(1-Cyanocyclopropyl)methansulfonylchlorid

Übersicht

Beschreibung

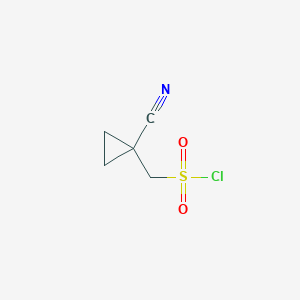

(1-Cyanocyclopropyl)methanesulfonyl chloride: is an organic compound with the molecular formula C₅H₆ClNO₂S. It is a versatile small molecule scaffold used in various chemical reactions and research applications. The compound is characterized by a cyclopropyl ring attached to a methanesulfonyl chloride group and a cyano group, making it a valuable building block in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Chemistry: (1-Cyanocyclopropyl)methanesulfonyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes and receptors.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of (1-Cyanocyclopropyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with a cyclopropyl cyanide precursor. One common method includes the following steps:

Formation of Sodium Methanesulfinate: Methanesulfonyl chloride is reacted with sodium sulfite and sodium hydrogen carbonate in water to form sodium methanesulfinate.

Reaction with Cyanogen Chloride: The sodium methanesulfinate is then reacted with cyanogen chloride in the presence of benzene to yield methanesulfonyl cyanide.

Cyclopropylation: The methanesulfonyl cyanide is further reacted with a cyclopropyl precursor to form (1-Cyanocyclopropyl)methanesulfonyl chloride.

Industrial Production Methods: Industrial production methods for (1-Cyanocyclopropyl)methanesulfonyl chloride typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: (1-Cyanocyclopropyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.

Addition Reactions: The cyano group can participate in addition reactions with electrophiles, leading to the formation of various functionalized derivatives.

Cycloaddition Reactions: The cyclopropyl ring can undergo cycloaddition reactions with dienes and other unsaturated compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Electrophiles: Halogens, acids.

Catalysts: Lewis acids, transition metal catalysts.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Wirkmechanismus

The mechanism of action of (1-Cyanocyclopropyl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating substitution reactions, while the cyano group can participate in addition reactions. The cyclopropyl ring provides structural rigidity and can undergo cycloaddition reactions, contributing to the compound’s versatility in chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Methanesulfonyl Chloride: Lacks the cyano and cyclopropyl groups, making it less versatile.

Cyclopropylmethanesulfonyl Chloride: Lacks the cyano group, limiting its reactivity in addition reactions.

(1-Cyanocyclopropyl)methanesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, altering its reactivity and applications.

Uniqueness: (1-Cyanocyclopropyl)methanesulfonyl chloride is unique due to the presence of both the cyano and cyclopropyl groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable building block in organic synthesis and research applications.

Biologische Aktivität

(1-Cyanocyclopropyl)methanesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activity. This compound is structurally characterized by the presence of a cyanocyclopropyl group and a methanesulfonyl chloride moiety, which contribute to its reactivity and interactions with biological systems. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and safety profile, supported by relevant data and research findings.

The primary mechanism of action for (1-Cyanocyclopropyl)methanesulfonyl chloride is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By acting as a competitive inhibitor, this compound prevents the formation of dihydropteroic acid, a precursor to folic acid, thus disrupting essential cellular processes such as DNA synthesis and repair, methylation reactions, and amino acid synthesis.

Target Enzyme

- Dihydropteroate Synthase (DHPS) : Inhibition leads to reduced folate levels, impacting bacterial growth and proliferation.

Biochemical Pathways Affected

The disruption of folic acid synthesis results in:

- Inhibited DNA Synthesis : Essential for cell division and replication.

- Impaired Methylation Reactions : Affecting gene expression and cellular function.

- Reduced Amino Acid Synthesis : Critical for protein production.

Pharmacokinetics

Research indicates that sulfonamides like (1-Cyanocyclopropyl)methanesulfonyl chloride are generally well absorbed in the gastrointestinal tract. They exhibit widespread distribution in body tissues, are metabolized in the liver, and are primarily excreted via urine.

Safety Profile

The compound exhibits several toxicological concerns:

- Acute Toxicity : Inhalation studies have shown an LC50 value for rats at approximately 0.117 mg/l .

- Dermal Toxicity : LD50 values range from 200 to 2,000 mg/kg in rabbits, indicating severe irritation .

- Genotoxicity : Positive results in Ames tests suggest potential mutagenic effects .

Research Applications

(1-Cyanocyclopropyl)methanesulfonyl chloride has several applications across various fields:

- Chemistry : Serves as a building block in synthesizing complex molecules.

- Biology : Investigated for interactions with biomolecules and enzyme inhibition.

- Medicine : Explored for therapeutic properties against bacterial infections.

- Industry : Utilized in developing new materials and chemical processes.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (1-Cyanocyclopropyl)methanesulfonamide | Contains methanesulfonamide group; inhibits DHPS | Strong antimicrobial activity |

| Cyclopropylmethanesulfonamide | Lacks cyano group; altered reactivity | Reduced biological activity compared to cyanocompound |

| (1-Cyanocyclopropyl)amine | Contains amine group; different reactivity profile | Limited studies on biological activity |

Case Studies

Recent studies have highlighted the efficacy of (1-Cyanocyclopropyl)methanesulfonyl chloride in inhibiting bacterial growth. For instance, experiments demonstrated that concentrations as low as 10 µM could significantly reduce the proliferation of certain bacterial strains by targeting folic acid synthesis pathways. Further investigations are ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Eigenschaften

IUPAC Name |

(1-cyanocyclopropyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQUANRKFHCAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CS(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.